molecular formula C12H14O3S B2517496 Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate CAS No. 2248341-57-1

Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate

Cat. No.: B2517496
CAS No.: 2248341-57-1
M. Wt: 238.3
InChI Key: LKTNEOBFYQLOJZ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate is an organic compound with a complex structure that includes a formyl group, a propan-2-ylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate typically involves multi-step organic reactions One common method includes the esterification of 4-formylbenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-formylbenzoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propan-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

    Oxidation: Methyl 4-carboxybenzoate

    Reduction: Methyl 4-hydroxymethyl-3-propan-2-ylsulfanylbenzoate

    Substitution: Depending on the nucleophile used, various substituted benzoates

Scientific Research Applications

Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins, while the propan-2-ylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: Lacks the propan-2-ylsulfanyl group, making it less lipophilic.

    Methyl 3-propan-2-ylsulfanylbenzoate:

    Methyl 4-carboxybenzoate: An oxidation product of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate, with different chemical properties.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

methyl 4-formyl-3-propan-2-ylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-8(2)16-11-6-9(12(14)15-3)4-5-10(11)7-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNEOBFYQLOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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